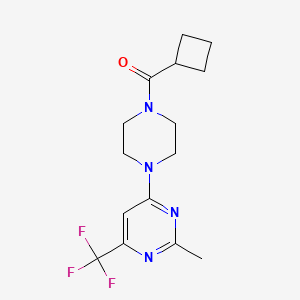![molecular formula C10H9N3O2 B2870281 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1369510-36-0](/img/structure/B2870281.png)
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,3-triazole ring via a methylene bridge. The 1,2,3-triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry and materials science .
Mecanismo De Acción
Target of Action
Compounds with a 1,2,3-triazole ring, such as this one, are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets . They have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci , and as inhibitors of the HIV-1 capsid .
Mode of Action
It’s known that the 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds that affect various biochemical pathways, including those involved in bacterial resistance and HIV-1 capsid function .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation , suggests that the compound may have good metabolic stability, potentially impacting its bioavailability.
Result of Action
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds with various biological activities, including antimicrobial activity against methicillin-resistant staphylococcus aureus and vancomycin-resistant enterococci , and antiviral activity against HIV-1 .
Action Environment
The compound’s resistance to metabolic degradation suggests that it may be stable under various physiological conditions.
Análisis Bioquímico
Biochemical Properties
The 1,2,3-triazole ring in 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a structural fragment that makes it attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Cellular Effects
In vitro cytotoxic evaluation of similar compounds has indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
Similar compounds have shown inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Temporal Effects in Laboratory Settings
Similar compounds have shown that they can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
Metabolic Pathways
The 1,2,3-triazole ring is resistant to metabolic degradation .
Transport and Distribution
Similar compounds have shown that they can be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds have shown that they can be localized in specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high yield and selectivity. The reaction involves the following steps :
- Preparation of the azide precursor.
- Reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst.
- Formation of the 1,2,3-triazole ring.
Industrial Production Methods
For large-scale production, the Ullmann-Goldberg coupling reaction is often employed. This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole under specific conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the development of bioactive compounds, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent
Industry: Utilized in the production of polymers, coatings, and other materials with enhanced properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Benzoic acid derivatives: Compounds with a benzoic acid moiety that have diverse applications in chemistry and medicine
Uniqueness
2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is unique due to its combination of the triazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
2-(triazol-1-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKHYANXMBKVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
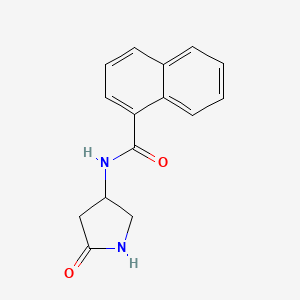
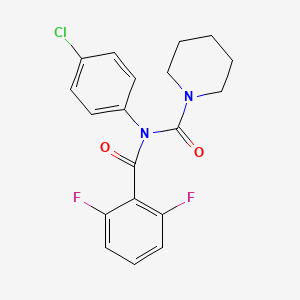

![4-(3-methylbutyl)-2-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2870206.png)
![2-(4-chlorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2870207.png)

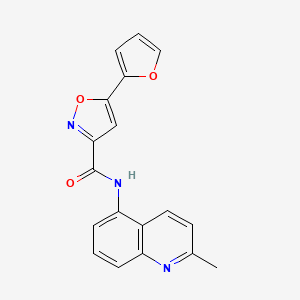
![2-chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-12-yl]propan-1-one](/img/structure/B2870210.png)
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione](/img/structure/B2870212.png)
![2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2870213.png)
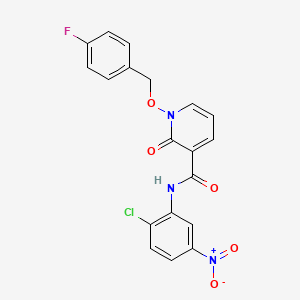
![2-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2870215.png)
